![molecular formula C11H10Cl2N2O3 B14306602 1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride CAS No. 113369-12-3](/img/structure/B14306602.png)
1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is a chemical compound with a unique structure featuring two pyridin-1-ium groups linked by a carbonylbis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride typically involves the reaction of pyridine derivatives with carbonyl-containing reagents under controlled conditions. One common method includes the use of pyridine and phosgene (carbonyl chloride) in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The pyridin-1-ium groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the pyridin-1-ium groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Aplicaciones Científicas De Investigación
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Carbonylbis(oxy)]dipyrrolidine: Similar structure but with pyrrolidine groups instead of pyridin-1-ium.
1,1’-[Carbonylbis(oxy)]di(2(1H)-pyridinone): Contains pyridinone groups instead of pyridin-1-ium
Uniqueness
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of pyridin-1-ium groups allows for unique interactions with biological molecules and makes it a valuable tool in various research applications .
Propiedades
Número CAS |
113369-12-3 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O3 |
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
dipyridin-1-ium-1-yl carbonate;dichloride |
InChI |
InChI=1S/C11H10N2O3.2ClH/c14-11(15-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;;/h1-10H;2*1H/q+2;;/p-2 |
Clave InChI |
ZAPKCDQRCGBKGO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)OC(=O)O[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



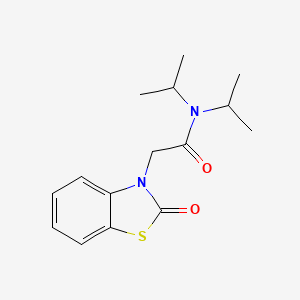
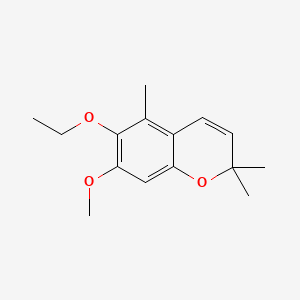
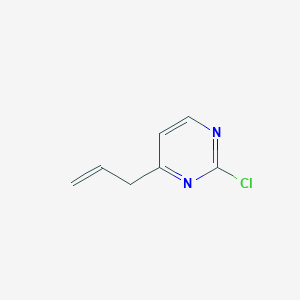
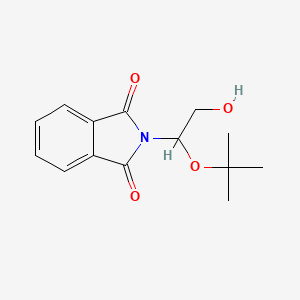

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
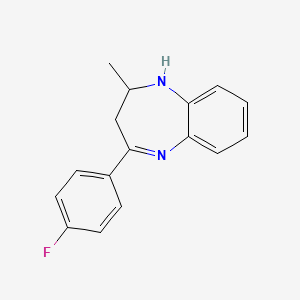
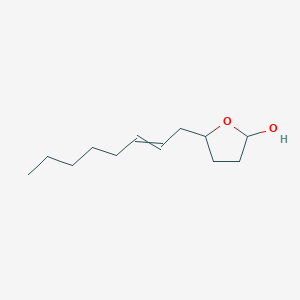
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
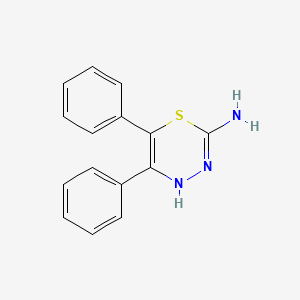
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
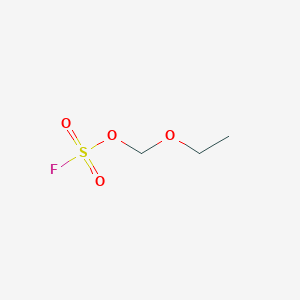
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
